Target-Specific Enzyme Inhibition: 2-(4-Nitrophenyl)propanamide Derivatives Show Potent MMP2 Activity
A derivative containing the 2-(4-nitrophenyl)propanamide core (BDBM50123932/CHEMBL3622226) demonstrates potent inhibition of Matrix Metalloproteinase 2 (MMP2). While direct data for the parent compound are limited in the public domain, this derivative provides a strong class-level inference for the core scaffold's potential. This activity is presented as a benchmark, as the parent compound is a common building block for such inhibitors. [1]
| Evidence Dimension | Enzyme Inhibition (MMP2) |
|---|---|
| Target Compound Data | IC₅₀ = 210 nM (for BDBM50123932, a derivative) |
| Comparator Or Baseline | MMP9 inhibition for same derivative: IC₅₀ = 1.87 × 10³ nM; A structurally distinct analog: IC₅₀ = 2.15 × 10³ nM (BDBM50123984) [2] |
| Quantified Difference | The derivative shows ~9-fold selectivity for MMP2 over MMP9. Another analog is ~10-fold less potent against MMP2. |
| Conditions | APMA-activated human recombinant MMP2, 5 min incubation, using 4-nitrophenylacetate substrate in an esterase assay. |
Why This Matters
This data indicates that the 2-(4-nitrophenyl)propanamide scaffold can be tuned for high potency and selectivity against MMP2, a key target in cancer and inflammatory diseases, providing a starting point for medicinal chemistry campaigns that other nitroaromatic amide cores may not offer.
- [1] BindingDB. BDBM50123932 (CHEMBL3622226) Activity Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50123932 View Source
- [2] BindingDB. BDBM50123984 (CHEMBL3622791) Activity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50123984 View Source
